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Compound of Interest

Compound Name: Sfrngvgsgvkktsfrrakq

Cat. No.: B15284826 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the

Neuropeptide S (NPS) receptor (NPSR), its signaling mechanisms, and the experimental

protocols used for its study.

Note on the Peptide "Sfrngvgsgvkktsfrrakq": The specific peptide sequence

"Sfrngvgsgvkktsfrrakq" provided in the topic query does not correspond to a known

endogenous ligand or a widely referenced analog in the scientific literature. However, it bears a

high degree of similarity to the endogenous human Neuropeptide S (hNPS), which has the

primary sequence SFRNGVGTGMKKTSFQRAKS[1]. It is plausible that the queried sequence

is a typographical error or a novel synthetic variant. This guide will focus on the well-

characterized interactions of the endogenous ligand, NPS, and other key pharmacological tools

with its receptor.

The Neuropeptide S System
Neuropeptide S (NPS) was identified as the endogenous ligand for the previously orphan G

protein-coupled receptor (GPCR) GPR154, now designated as the Neuropeptide S Receptor

(NPSR)[1][2][3]. The NPS/NPSR system is a key neuromodulatory pathway involved in a

variety of physiological and behavioral processes, including arousal, anxiety, memory, and food

intake[1][3][4]. Activation of NPSR in the central nervous system typically promotes arousal and

produces anxiolytic-like effects[2]. Given its role in diverse CNS functions, the NPSR is a
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significant target for the development of novel therapeutics for psychiatric and sleep

disorders[4].

Quantitative Data: NPSR Ligand Affinity and
Potency
The pharmacological characterization of NPSR has been advanced through the development

of various agonists and antagonists. The following tables summarize quantitative data for key

ligands, providing a comparative view of their performance in different functional assays.

Table 1: Potency of NPSR Agonists

Compound/
Ligand

Assay Type Species
Potency
(pEC₅₀)

Efficacy (%
of NPS)

Reference

Neuropepti
de S (NPS)

DMR Murine 8.9 ± 0.1 100 [1]

Neuropeptide

S (NPS)

Ca²⁺

Mobilization
Human ~8.5 100 [1]

Neuropeptide

S (NPS)

cAMP

Accumulation
Human ~8.5 100 [1]

NPS (2-20) DMR Murine 7.4 ± 0.1 96 [1]

[D-Ala⁵]NPS DMR Murine 7.4 ± 0.1 96 [1]

NPS (1-10) DMR Murine 6.8 ± 0.1 95 [1]

| NPS (1-10) | Ca²⁺ Mobilization | Human | ~7.0 | 100 |[5] |

DMR: Dynamic Mass Redistribution

Table 2: Affinity and Potency of NPSR Antagonists
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Compound/Lig
and

Assay Type Species
Affinity/Potenc
y (pA₂/pKe)

Reference

SHA 68 DMR Murine 8.4 ± 0.1 [1]

SHA 68
Ca²⁺ Mobilization

(Ile¹⁰⁷ variant)
Human 7.5 [6]

[t-Bu-D-

Gly⁵]NPS
Ca²⁺ Mobilization Human - [3]

| [D-Val⁵]NPS | Ca²⁺ Mobilization | Human | - |[3] |

NPSR Signaling Pathways
NPSR is an excitatory GPCR that couples to multiple G protein families, primarily Gαs and

Gαq, to initiate distinct downstream signaling cascades.[3][7]

Gαq Pathway: Upon NPS binding, NPSR activates the Gαq protein, which in turn stimulates

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃R)

on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the

cytosol[7][8][9]. This increase in intracellular Ca²⁺ is a primary indicator of NPSR activation.

Gαs Pathway: Concurrently, NPSR can activate the Gαs protein, which stimulates adenylyl

cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine monophosphate

(cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates

numerous downstream targets, modulating cellular activity[1][3].

The dual coupling of NPSR allows it to exert complex and multifaceted control over neuronal

excitability and function.
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Caption: NPSR dual signaling through Gαq and Gαs pathways.

Experimental Protocols
Studying NPSR-ligand interactions requires robust and specific assay methodologies. Below

are detailed protocols for key in vitro experiments.

Calcium Mobilization Assay
This is a primary functional assay to quantify NPSR activation via the Gαq pathway.

Principle: Genetically engineered cells expressing NPSR are loaded with a Ca²⁺-sensitive

fluorescent dye (e.g., Fura-2, Fluo-4). Ligand binding to NPSR triggers Ca²⁺ release from the

endoplasmic reticulum, causing a detectable increase in intracellular fluorescence.
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Materials:

HEK293 cells stably transfected with the human NPSR gene (hNPSR-HEK293)[5].

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

Pluronic F-127.

Test compounds (agonists, antagonists) at various concentrations.

Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

Cell Plating: Seed hNPSR-HEK293 cells into black-walled, clear-bottom 96-well or 384-

well plates and culture overnight.

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay

buffer. Remove culture medium from cells, add the loading buffer, and incubate for 1 hour

at 37°C.

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer in a

separate plate.

Fluorescence Measurement: Place the cell plate and compound plate into the

fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g.,

excitation at 485 nm, emission at 525 nm).

Assay Execution: Record a stable baseline fluorescence for 10-20 seconds. The

instrument then automatically adds the test compounds to the cell plate and continues to

record the fluorescence signal for 2-3 minutes to capture the peak response.

Data Analysis:

The response is measured as the change in fluorescence intensity (ΔRFU) from baseline

to peak.
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For agonists, plot ΔRFU against log[concentration] and fit to a four-parameter logistic

equation to determine EC₅₀ and Emax values.

For antagonists, co-incubate cells with a fixed concentration of NPS (e.g., EC₈₀) and

varying concentrations of the antagonist to determine IC₅₀ values.

cAMP Accumulation Assay
This assay measures NPSR activation through the Gαs pathway.

Principle: Ligand-induced activation of the Gαs pathway stimulates adenylyl cyclase to

produce cAMP. The accumulated intracellular cAMP is then quantified, typically using a

competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence)

or ELISA.

Materials:

hNPSR-expressing cells (e.g., CHO-K1, HEK293).

Stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram to

prevent cAMP degradation[1].

Test compounds.

cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

Procedure:

Cell Plating: Plate cells in a suitable microplate and culture overnight.

Compound Stimulation: Remove culture medium. Add test compounds diluted in

stimulation buffer to the cells. Incubate for 30 minutes at room temperature.

Cell Lysis & Detection: Add lysis buffer containing the HTRF reagents (a cAMP-specific

antibody labeled with a donor fluorophore and cAMP labeled with an acceptor). Incubate

as per the kit instructions.
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Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at

two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm). The signal is

inversely proportional to the cAMP concentration.

Convert the HTRF ratio to cAMP concentration using a standard curve.

Plot cAMP concentration against log[agonist concentration] to determine EC₅₀ values.

Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that provides a holistic, integrated readout of receptor activation

by measuring dynamic changes in cellular mass.[1]

Principle: GPCR activation initiates a cascade of intracellular events, including protein

translocation and cytoskeletal rearrangement. These events cause a minute redistribution of

mass within the cell, which can be detected as a change in the resonant wavelength of a

biosensor integrated into the bottom of the microplate. The resulting signal is a composite of

all signaling pathways activated by the receptor.[1]

Materials:

Cells stably expressing NPSR (e.g., HEK293-mNPSR)[1].

DMR-compatible microplates with integrated biosensors (e.g., from Corning Epic®).

DMR plate reader.

Assay buffer.

Test compounds.

Procedure:
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Cell Plating: Seed cells onto the biosensor microplates and allow them to form a confluent

monolayer.

Equilibration: Replace the culture medium with assay buffer and allow the plate to

equilibrate in the DMR reader for 1-2 hours until a stable baseline is achieved.

Compound Addition: Add test compounds to the wells. The reader will have a brief pause

for fluid addition and then immediately resume reading.

Signal Monitoring: Monitor the change in resonant wavelength (in picometers, pm) over

time (typically 30-60 minutes).

Data Analysis:

The DMR signal is plotted as wavelength shift (pm) versus time. The magnitude of the

response at a specific time point (e.g., peak response) is used for analysis.

Dose-response curves are generated by plotting the DMR signal magnitude against

log[concentration] to determine potency (EC₅₀) and efficacy.

The shape of the DMR kinetic curve can provide a "fingerprint" of the signaling cascade,

allowing for differentiation between ligands that may have pathway bias.

Workflow for NPSR Ligand Characterization
The discovery and validation of new NPSR modulators follow a structured, multi-assay

workflow to determine potency, selectivity, and mechanism of action.
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Caption: Experimental workflow for identifying and characterizing NPSR modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution
studies - PMC [pmc.ncbi.nlm.nih.gov]

2. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]

3. Pharmacology, Physiology and Genetics of the Neuropeptide S System [mdpi.com]

4. Neuropeptide S receptor ligands: a patent review (2005-2016) - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. NPS receptor | Neuropeptide S receptor | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

7. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral
Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance -
PMC [pmc.ncbi.nlm.nih.gov]

8. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-
induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

9. [PDF] Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies
NPS-Induced Calcium Signaling Pathways | Semantic Scholar [semanticscholar.org]

To cite this document: BenchChem. [An In-depth Technical Guide to Neuropeptide S
Receptor Interaction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15284826#sfrngvgsgvkktsfrrakq-and-neuropeptide-s-
receptor-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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